molecular formula C11H15NO B14838252 4-Cyclopropoxy-2-isopropylpyridine CAS No. 1243345-07-4

4-Cyclopropoxy-2-isopropylpyridine

Cat. No.: B14838252
CAS No.: 1243345-07-4
M. Wt: 177.24 g/mol
InChI Key: UQULVFUMNCUINP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyridine with cyclopropyl alcohol in the presence of a base, such as potassium carbonate, to form 4-cyclopropoxy-pyridine. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production of 4-Cyclopropoxy-2-(propan-2-yl)pyridine typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-2-(propan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activities.

Properties

CAS No.

1243345-07-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylpyridine

InChI

InChI=1S/C11H15NO/c1-8(2)11-7-10(5-6-12-11)13-9-3-4-9/h5-9H,3-4H2,1-2H3

InChI Key

UQULVFUMNCUINP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)OC2CC2

Origin of Product

United States

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